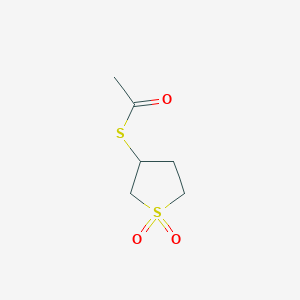

S-(1,1-dioxothiolan-3-yl) ethanethioate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of S-(1,1-dioxothiolan-3-yl) ethanethioate is based on the interaction between the corresponding amine and CS2 in the presence of a strong base . In the synthesis process, solutions of 3-amino-thiolane and KOH are simultaneously added to a solution of CS2 in ethanol . The final product precipitates as white crystals .Molecular Structure Analysis

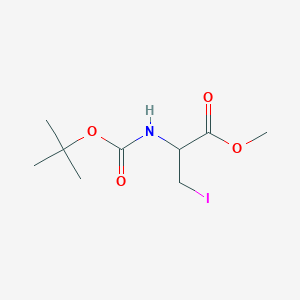

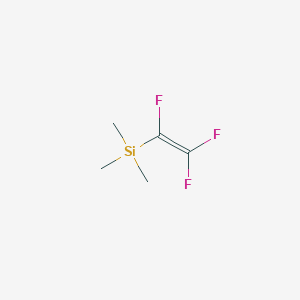

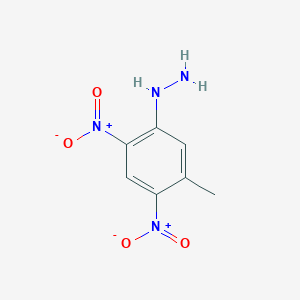

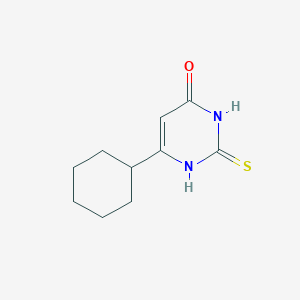

S-(1,1-dioxothiolan-3-yl) ethanethioate contains a total of 21 bonds; 11 non-H bonds, 3 multiple bonds, 2 rotatable bonds, 3 double bonds, 1 five-membered ring, 1 thioester (aliphatic), 1 sulfone, and 1 tetrahydro-thiophene .Chemical Reactions Analysis

The main synthetic route to dithiocarbamates, which includes S-(1,1-dioxothiolan-3-yl) ethanethioate, is based on the interaction between the corresponding amine and CS2 in the presence of a strong base .Physical And Chemical Properties Analysis

S-(1,1-dioxothiolan-3-yl) ethanethioate has a molecular formula of C6H10O3S2 and a molecular weight of 194.3 g/mol. It is a white crystalline powder that is soluble in water and ethanol.Applications De Recherche Scientifique

Pesticide Development

S-(1,1-dioxothiolan-3-yl) ethanethioate: is a precursor in the synthesis of potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate , which has been identified as an effective fungicide . This compound exhibits selective action, making it a valuable addition to the arsenal of pesticides with minimal environmental impact.

Antioxidant Properties

The metal salts of heterocyclic dithiocarbamates, derived from S-(1,1-dioxothiolan-3-yl) ethanethioate , are explored for their antioxidant properties . These compounds can potentially be used to protect against oxidative stress in biological systems or in the stabilization of materials prone to oxidation.

Catalysis

In chemical synthesis, S-(1,1-dioxothiolan-3-yl) ethanethioate can act as a catalyst. Its role in the catalysis of reactions involving amines and carbon disulfide is of particular interest due to the efficiency and selectivity it can offer .

Solvent Effects Study

The compound is used in studies to understand solvent effects on chemical reactions. Its behavior in different solvents provides insights into the solubility and reactivity of similar compounds, which is crucial for optimizing industrial chemical processes .

Synthesis Optimization

Research on S-(1,1-dioxothiolan-3-yl) ethanethioate includes the optimization of synthetic routes. This is important for developing more cost-effective and environmentally friendly methods of producing dithiocarbamates and related chemicals .

Bioorganic Chemistry

In the field of bioorganic chemistry, the study of S-(1,1-dioxothiolan-3-yl) ethanethioate and its derivatives can lead to the development of new bioactive molecules. These molecules could have applications in medicine, agriculture, and biotechnology .

Safety and Hazards

When handling S-(1,1-dioxothiolan-3-yl) ethanethioate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended . All sources of ignition should be removed .

Propriétés

IUPAC Name |

S-(1,1-dioxothiolan-3-yl) ethanethioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3S2/c1-5(7)10-6-2-3-11(8,9)4-6/h6H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPQLUHYRXBWTNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SC1CCS(=O)(=O)C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201228776 |

Source

|

| Record name | S-(Tetrahydro-1,1-dioxido-3-thienyl) ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201228776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-(1,1-dioxothiolan-3-yl) ethanethioate | |

CAS RN |

201990-25-2 |

Source

|

| Record name | S-(Tetrahydro-1,1-dioxido-3-thienyl) ethanethioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201990-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-(Tetrahydro-1,1-dioxido-3-thienyl) ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201228776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[4-(1,2-Diphenylbut-1-enyl)phenoxy]ethyl-methylamino]ethanol](/img/structure/B1353049.png)